(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

coordination chemistry bidentate ligand metal complexation

Researchers requiring a trifunctional oxadiazole scaffold for bidentate metal coordination often find simpler analogs lack either the thioether sulfur or carboxylic acid handle. This compound solves that gap by integrating both groups in a single, patent-validated building block. • Enables S,O-bidentate complexation with Ni, Cu, Zn, Cd, Sn, and lanthanides; lanthanide complexes show significantly enhanced antibacterial activity vs. the free ligand. • Ni(II) complex delivers superior photostabilization in PMMA (Φcs = 5.22 × 10⁻⁵) and PVC films at 0.5% loading. • Patent-validated CDI-mediated coupling yields antimicrobial amidoxime esters (~68% yield), providing direct entry into protected chemical space.

Molecular Formula C10H8N2O3S
Molecular Weight 236.25 g/mol
CAS No. 99361-50-9
Cat. No. B096405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
CAS99361-50-9
Molecular FormulaC10H8N2O3S
Molecular Weight236.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O
InChIInChI=1S/C10H8N2O3S/c13-8(14)6-16-10-12-11-9(15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
InChIKeyVKPCKQCSWWCRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid: Identity and Procurement


(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid (CAS 99361-50-9), also named 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetic acid or 2-thioacetic-5-phenyl-1,3,4-oxadiazole, is a heterocyclic building block with the molecular formula C₁₀H₈N₂O₃S and a molecular weight of 236.25 g/mol . The compound integrates a 5-phenyl-1,3,4-oxadiazole core, a thioether (–S–) bridge, and a terminal carboxylic acid (–COOH) group into a single scaffold. Commercially, it is typically supplied at ≥95% purity, with recommended storage at 2–8°C . This trifunctional architecture—combining an aromatic heterocycle, a sulfur donor atom, and a carboxylic acid handle—distinguishes it from simpler oxadiazole analogs that possess only one or two of these reactive/coordination sites.

Why Generic Substitution Fails for This Oxadiazole Compound


In-class oxadiazole compounds cannot be freely interchanged with (5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid because the thioether (–S–CH₂–) bridge between the oxadiazole ring and the carboxylic acid terminus is structurally non-redundant. The closest analog, 5-phenyl-1,3,4-oxadiazole-2-acetic acid (CAS 131467-94-2, MW 204.18), replaces the thioether sulfur with a direct C–C bond, eliminating the soft sulfur donor atom required for bidentate metal coordination . Conversely, the parent thiol 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-71-7) lacks the carboxylic acid handle entirely, precluding amide/ester derivatization and carboxylate-based metal binding. Experimental evidence demonstrates that the free ligand HL (the title compound) and its metal complexes exhibit quantitatively distinguishable antibacterial and photostabilization performance, meaning that procurement of a close analog without the –S–CH₂–COOH motif will not reproduce the coordination chemistry or downstream derivatization outcomes reported in the primary literature [1][2].

Product-Specific Evidence Guide


S,O-Bidentate Coordination via Thioether

The compound possesses a thioether sulfur atom adjacent to the carboxylic acid group, creating an S,O-bidentate coordination pocket. In contrast, 5-phenyl-1,3,4-oxadiazole-2-acetic acid (CAS 131467-94-2, MW 204.18) lacks the sulfur atom entirely and can only coordinate via the carboxylate oxygen . The title compound (MW 236.25) has been explicitly used as ligand HL to prepare structurally characterized monomeric complexes with Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), and lanthanide ions La(III), Nd(III), Gd(III), and Dy(III), with proposed square planar (Cu) or tetrahedral/octahedral geometries confirmed by FTIR, UV-Vis, mass spectroscopy, ¹H/¹³C NMR, magnetic susceptibility, and conductivity measurements [1][2].

coordination chemistry bidentate ligand metal complexation

Antibacterial Enhancement with Lanthanide Complexes

Four lanthanide complexes—La(III), Nd(III), Gd(III), and Dy(III)—of the title compound (as ligand HL) were synthesized and screened for in vitro antibacterial activity. The study explicitly reported that complexes 1 to 4 showed significant antibacterial activity compared to the uncomplexed ligand HL, with all complexes exhibiting pronounced antimicrobial effects especially against Escherichia coli [1]. The metal centre moieties were six-coordinated with distorted octahedral geometry as confirmed by spectral and magnetic measurements. The free ligand HL (the title compound) served as the direct baseline comparator within the same study.

antibacterial lanthanide complexes E. coli

PMMA Photostabilization by Metal Complexes

The photostabilization of poly(methyl methacrylate) (PMMA) films was investigated using 0.5% by weight of Sn(II), Ni(II), Zn(II), and Cu(II) complexes of the title compound. The quantum yield of main chain scission (Φcs) was measured and found to range between 5.22 × 10⁻⁵ and 7.75 × 10⁻⁵ across the complexes, with the relative photostabilization efficiency following the rank order: Ni(L)₂ > Cu(L)₂ > Zn(L)₂ > Sn(L)₂ [1]. The hydroxyl index (IOH) growth rate with UV irradiation time (λ = 313 nm) was lower for all complex-containing films compared to the additive-free PMMA blank, confirming photoprotective activity. The Ni(L)₂ complex was identified as the most active photostabilizer in the series.

photostabilization PMMA UV degradation quantum yield

Patent-Validated Building Block for Amidoxime Esters

The title compound is explicitly claimed as the starting material (compound 1) in at least four granted US patents describing the synthesis of antimicrobial amidoxime ester derivatives. In US 12,180,204, the compound is reacted with 2-(benzo[d]thiazol-2-yl)-N′-hydroxyacetimidamide using CDI in acetonitrile (2:2.4:2 molar ratio) to yield a benzothiazole-oxadiazole hybrid with demonstrated antimicrobial activity against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus flavus, and Chrysosporium keratinophilum [1]. Similarly, US 11,958,817 employs the title compound to generate 4-chloro-N′-(2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetoxy)benzimidamide in approximately 68% yield [2]. US 11,958,815 and US 11,932,632 further extend this platform to naphthimidamide and benzodioxole-carboximidamide derivatives, respectively [3][4]. This patent cluster establishes the compound as a preferred carboxylic acid input for a specific CDI-mediated amidoxime ester coupling strategy.

antimicrobial patent-validated building block amidoxime ester drug discovery

Antimicrobial Potency of Thioether-Acetamide Derivatives

A 2025 study synthesized fourteen N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives via nucleophilic substitution using 5-phenyl-1,3,4-oxadiazole-2-thiol (the immediate thiol precursor to the title compound). The most active derivative, N-(3-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (3j), exhibited MIC values of 1.56 µg/mL against all tested bacterial strains (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa), 3.25 µg/mL against fungal strains (Candida albicans, Aspergillus niger), and 3.96 µg/mL against Mycobacterium smegmatis [1]. Molecular docking revealed significant binding affinity within glucosamine-6-phosphate synthase (PDB: 2VF5) and M. tuberculosis enoyl-ACP reductase (PDB: 2X22). The title compound (the carboxylic acid form) serves as an alternative entry point to this same thioether-acetamide chemical space via amide coupling, bypassing the thiol alkylation route.

antimicrobial MIC structure-activity relationship oxadiazole thioether

Research and Industrial Application Scenarios


Coordination Chemistry and Antibacterial Agent Design

The title compound is the ligand of choice for researchers designing S,O-bidentate metal complexes with late transition metals (Ni, Cu, Zn, Cd, Sn) or lanthanides (La, Nd, Gd, Dy). Experimental evidence from Win et al. (2012) demonstrates that lanthanide complexation significantly enhances antibacterial activity—especially against E. coli—compared to the free ligand [1]. Ibraheem et al. (2010) further confirm that Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) complexes all display antimicrobial activity against S. aureus, E. coli, P. aeruginosa, and C. albicans [2]. The non-thio analog 5-phenyl-1,3,4-oxadiazole-2-acetic acid cannot replicate this bidentate coordination mode, making the title compound irreplaceable for studies requiring simultaneous carboxylate and thioether metal binding within a single ligand framework.

UV Photostabilizer for Acrylic Polymers

For industrial polymer scientists formulating UV-resistant PMMA or PVC, the Ni(II) complex of the title compound provides quantifiably superior photostabilization compared to Zn(II) and Sn(II) analogs. Yousif et al. (2016) established that at 0.5% (wt/wt) loading in PMMA films, the quantum yield of main chain scission (Φcs) ranges from 5.22 × 10⁻⁵ to 7.75 × 10⁻⁵, with Ni(L)₂ identified as the most effective additive [3]. The same research group extended this finding to PVC films, where Φcs ranged from 4.94 × 10⁻⁸ to 1.61 × 10⁻⁷ [4]. Procurement of the free acid enables rational screening of metal-specific photostabilizer performance rather than relying on untested oxadiazole alternatives.

Amidoxime Ester Library via CDI Coupling

The compound is a patent-validated starting material for constructing a focused library of antimicrobial amidoxime esters. Four granted US patents (2024) describe a reproducible CDI-mediated coupling protocol in acetonitrile at room temperature (2:2.4:2 molar ratio of acid:CDI:amidoxime), yielding products with demonstrated activity against Gram-positive (B. cereus, S. aureus), Gram-negative (P. aeruginosa, E. coli), and fungal (A. flavus, C. keratinophilum) strains [5][6]. The reported yield of approximately 68% for the 4-chloro-benzimidamide derivative provides a quantitative benchmark for reaction optimization. Medicinal chemistry groups pursuing oxadiazole-based anti-infectives can enter this protected chemical space directly using the title compound as the carboxylic acid input.

Thioether-Acetamide Antibacterial Derivatization

The 2025 study by Singh and Ganguly demonstrates that the thioether-oxadiazole scaffold yields derivatives with MIC values as low as 1.56 µg/mL against a panel of bacterial pathogens when elaborated as N-(substituted phenyl)-acetamides [7]. While the published route uses 5-phenyl-1,3,4-oxadiazole-2-thiol as the nucleophile in a thiol alkylation strategy, the title compound provides an orthogonal entry point via carboxylic acid activation and amide coupling, offering greater functional group tolerance and avoiding the odor and oxidation issues associated with free thiols. For procurement, this means the same core scaffold can be accessed through two complementary synthetic strategies, with the carboxylic acid form enabling direct amide bond formation with amine-containing pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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